Methyl 6-cyanopyridazine-3-carboxylate
Overview
Description
Methyl 6-cyanopyridazine-3-carboxylate is a versatile organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyanopyridazine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with sodium cyanide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group.
Another approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridazine with methyl chloroformate in the presence of a base such as triethylamine can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyanopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce amines or other derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyridazine-based compounds.
Scientific Research Applications
Methyl 6-cyanopyridazine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug candidates targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-cyanopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 6-cyanopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Methyl 6-chloropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of a cyano group.
Methyl 6-aminopyridazine-3-carboxylate: Contains an amino group instead of a cyano group.
Pyridazine-3-carboxylic acid: Lacks the methyl ester and cyano groups.
Properties
IUPAC Name |
methyl 6-cyanopyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADZVGFNBDURKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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